molecular formula C17H12O5 B2726205 [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid CAS No. 32131-73-0

[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid

Cat. No. B2726205
CAS RN: 32131-73-0
M. Wt: 296.278
InChI Key: AGGJQSYPGCJGDW-UHFFFAOYSA-N
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Description

“[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid” is a chemical compound with a molecular weight of 296.28 . Its IUPAC name is this compound . The compound’s InChI Code is 1S/C17H12O5/c18-16(19)10-21-12-6-7-13-15(8-12)22-9-14(17(13)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its IUPAC name and InChI Code . The compound consists of a chromen-7-yl group attached to an acetic acid moiety via an oxygen atom. The chromen-7-yl group contains a phenyl group at the 3-position and a carbonyl group at the 4-position .

Scientific Research Applications

Synthesis and Derivatization

  • The synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid has been described, where various derivatives were prepared to explore their antibacterial activity. This highlights the compound's versatility as a scaffold for developing potential antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
  • Research on antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide showcases the synthesis of compounds with potential for treating microbial infections (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Antineoplastic Activity

  • The antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives was evaluated, identifying new compounds with promising activity against human tumor cell lines. This research underscores the potential therapeutic applications of derivatives in cancer treatment (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).

Antioxidant Activity

  • The antioxidant activity of new coumarin derivatives, including Schiff’s bases and thiazolidine-4-ones, was evaluated. Many of these compounds showed excellent antioxidant activity, comparable to ascorbic acid, indicating their potential as antioxidants (Čačić, Molnar, Šarkanj, Has-Schön, & Rajković, 2010).

Application in Synthesis of Biologically Active Compounds

Mechanism of Action

properties

IUPAC Name

2-(4-oxo-3-phenylchromen-7-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c18-16(19)10-21-12-6-7-13-15(8-12)22-9-14(17(13)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGJQSYPGCJGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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